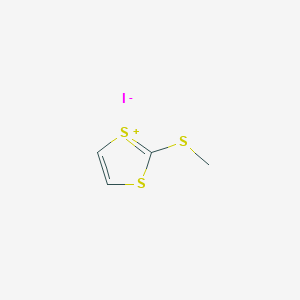

2-methylsulfanyl-1,3-dithiolium iodide

説明

2-Methylsulfanyl-1,3-dithiolium iodide is a heterocyclic dithiolium salt characterized by a five-membered aromatic ring containing two sulfur atoms and a methylsulfanyl substituent at the 2-position. The iodide counterion stabilizes the positively charged dithiolium core, making it a versatile precursor in organic synthesis, particularly for tetrathiafulvalene (TTF) derivatives and charge-transfer complexes . Its synthesis typically involves alkylation of 1,3-dithiole-2-thiones followed by reduction to generate the dithiolium framework . This compound’s structural rigidity and electron-deficient nature contribute to its utility in materials science, especially in organic electronics and conductive polymers.

特性

CAS番号 |

53059-74-8 |

|---|---|

分子式 |

C4H5IS3 |

分子量 |

276.2 g/mol |

IUPAC名 |

2-methylsulfanyl-1,3-dithiol-1-ium;iodide |

InChI |

InChI=1S/C4H5S3.HI/c1-5-4-6-2-3-7-4;/h2-3H,1H3;1H/q+1;/p-1 |

InChIキー |

FAUNYRAJFMUZJQ-UHFFFAOYSA-M |

正規SMILES |

CSC1=[S+]C=CS1.[I-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-1,3-dithiolium iodide typically involves the reaction of 1,3-dithiol with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 2-methylsulfanyl-1,3-dithiolium iodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反応の分析

Types of Reactions

2-methylsulfanyl-1,3-dithiolium iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfanium group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted dithiol derivatives.

科学的研究の応用

2-methylsulfanyl-1,3-dithiolium iodide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

作用機序

The mechanism of action of 2-methylsulfanyl-1,3-dithiolium iodide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify biological molecules. It can also interact with metal ions, forming complexes that can influence biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

類似化合物との比較

Structural and Functional Differences

2-Methylsulfanyl-1,3-dithiolium Iodide

- Structure : A planar dithiolium ring with a methylsulfanyl group at position 2 and an iodide counterion.

- Key Features : High electron affinity due to the dithiolium core, enabling charge-transfer interactions.

- Applications : Primarily used in synthesizing TTFs for organic semiconductors and superconductors .

Schiff Base Iodide Compounds (e.g., [o-FBz-1-APy]I₃)

- Structure : Schiff base cations (e.g., [o-FBz-1-APy]⁺) form supramolecular channels housing I₃⁻ polyiodide chains.

- Key Features : Dynamic I₃⁻ anion mobility within channels facilitates iodide ion conductivity.

- Applications : Solid-state electrolytes for dye-sensitized solar cells (DSSCs) and fuel cells .

Imidazole Iodides

- Structure : Imidazole-based cations paired with iodide/polyiodide anions.

- Key Features : Low intrinsic conductivity unless modified with iodine additives.

- Applications: Limited utility in DSSCs due to poor stability and conductivity without additives .

Conductivity and Mechanism

- 2-Methylsulfanyl-1,3-dithiolium iodide : While its electronic conductivity in charge-transfer complexes is well-documented, direct ionic conductivity data are scarce. Its role in TTFs suggests superior electron transport over ionic conduction .

- Schiff Base Iodides : Exhibit thermally activated iodide ion hopping, achieving conductivities >10⁻⁴ S cm⁻¹ at 343 K, surpassing CuPbI₃ by three orders of magnitude .

- Imidazole Iodides : Require iodine doping to reach ~10⁻⁴ S cm⁻¹, but suffer from phase separation and instability .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。